2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Description
2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of closely related compounds to 2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile have been explored. For instance, the crystal structure of a similar compound was determined using X-ray diffraction, highlighting the significance of such analyses in understanding the molecular configuration and stabilizing interactions in these compounds (Ganapathy et al., 2015).
Chemical Reactivity and Biological Evaluation
- The chemical reactivity and potential biological evaluation of similar compounds have been a subject of study. This includes the investigation of their behavior towards different primary and heterocyclic amines, leading to the formation of various Schiff bases and nitrogen heterocyclic compounds. Such studies are crucial for understanding the potential applications of these compounds in biological systems (Farouk et al., 2021).
Corrosion Inhibition
- Some derivatives of pyridine, which are structurally related to the compound , have been studied for their corrosion inhibition properties. These compounds have shown efficacy in protecting metals like mild steel against corrosion in acidic environments. Such studies are vital for developing new materials with enhanced durability and longevity (Sudheer & Quraishi, 2014).
Properties
IUPAC Name |
2-amino-6-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-27-12-4-2-11(3-5-12)25-19(26)17(20)15(9-23-25)24-7-6-13-14(8-21)18(22)28-16(13)10-24/h2-5,9H,6-7,10,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGRMBEBNMXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC4=C(C3)SC(=C4C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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